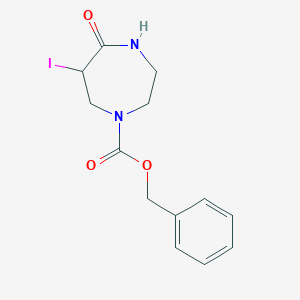
1-Cbz-6-Iodo-5-oxo-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cbz-6-Iodo-5-oxo-1,4-diazepane, also known as 1,4-diazepane-5-one-6-iodo-1-(carbobenzyloxy), is a compound that belongs to the family of diazepanes . It has a molecular formula of C13H15IN2O3 and a molecular weight of 374.18 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15IN2O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 374.18 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications in Oxidation Reactions
The study of molybdenum(VI) dioxo complexes, including those derived from 1,4-diazepane ligands, has provided valuable insights into their function as models for molybdenum oxotransferase enzymes. These complexes have been characterized and found to show significant catalytic activity in oxygen-atom transfer reactions. This underscores the potential of 1,4-diazepane derivatives in catalytic applications, particularly in oxidation processes relevant to enzymatic and industrial reactions (Mayilmurugan et al., 2011).
2. Versatility in Chemical Synthesis
1,4-diazepane derivatives exhibit versatility in chemical synthesis. A method involving microwave-assisted synthesis has been described for the rapid and efficient production of these derivatives. The process highlights the adaptability and potential for high yield in the production of 1,4-diazepane-related compounds, suggesting their broad utility in chemical synthesis (Wlodarczyk et al., 2007).
3. Reactivity Tuning for Epoxidation Reactions
Manganese(III) complexes derived from 1,4-diazepane ligands have been studied for their catalytic role in epoxidation reactions. The research indicates that the Lewis acidity of the Mn(III) center, as influenced by the substituents on the ligands, correlates with the yield and selectivity of the epoxide products. This suggests that 1,4-diazepane derivatives can be effectively used to tune reactivity in chemical reactions, such as epoxidation, which are fundamental in organic synthesis (Sankaralingam & Palaniandavar, 2014).
4. Structural and Conformational Analysis
Research focusing on the crystal structure and molecular conformation of 1,4-diazepane derivatives reveals valuable information about their structural characteristics. These studies provide insights into the stability and conformational dynamics of these compounds, which are crucial for understanding their reactivity and potential applications in various fields, including material science and drug development (Jagadeesan et al., 2012; Jagadeesan et al., 2012).
5. Therapeutic Applications
1,4-diazepane compounds have shown potential as selective CB2 agonists, indicating their possible use in therapeutic applications. Research in this area has been focused on optimizing the metabolic stability of these compounds, making them promising candidates for drug development and other biomedical applications (Riether et al., 2011).
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present and easy to do so (P305+P351+P338) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Eigenschaften
IUPAC Name |
benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLIEFQJZZOAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C(=O)N1)I)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
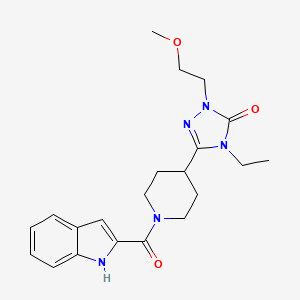
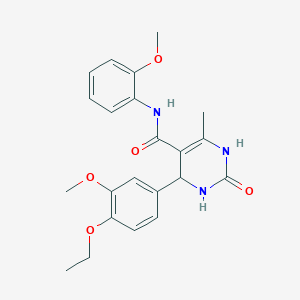
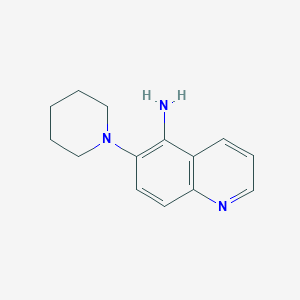
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)
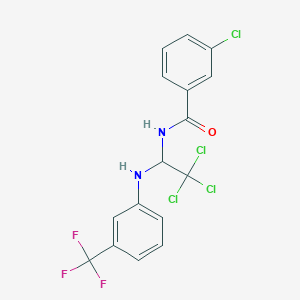

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)